molecular formula C13H18ClNO B1457726 Piperidin-4-yl(o-tolyl)methanone hydrochloride CAS No. 64671-34-7

Piperidin-4-yl(o-tolyl)methanone hydrochloride

Cat. No.: B1457726
CAS No.: 64671-34-7
M. Wt: 239.74 g/mol
InChI Key: ZLLGKUUWOKTASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl(o-tolyl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Piperidin-4-yl(o-tolyl)methanone hydrochloride, a compound featuring a piperidine ring and an o-tolyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • o-Tolyl Group : A tolyl group (methyl-substituted phenyl) positioned ortho to the ketone.
  • Hydrochloride Salt Form : Enhances solubility and stability in aqueous solutions, making it suitable for pharmaceutical applications.

The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar piperidine structures often exhibit interactions with various biological targets:

  • Receptor Modulation : Piperidine derivatives are known to influence neurotransmitter receptors, potentially affecting CNS activity.
  • Enzyme Interaction : These compounds can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving similar piperidine derivatives:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Organisms
Piperidin derivative 10.0039S. aureus
Piperidin derivative 20.025E. coli

Anticancer Activity

Some studies have explored the potential anticancer effects of piperidine derivatives. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways .

Case Studies and Research Findings

  • Pharmacokinetics and ADME :
    • The absorption, distribution, metabolism, and excretion (ADME) profiles of piperidine derivatives suggest good bioavailability due to their lipophilic nature.
  • Structure-Activity Relationship (SAR) :
    • A series of piperidine compounds were evaluated for their biological activities, revealing that modifications on the phenyl ring significantly affect their potency against bacterial strains .
    • For example, introducing electron-donating groups on the piperidine ring enhanced antibacterial activity.
  • High-Throughput Screening :
    • In a high-throughput screening of over 100,000 compounds, certain piperidine analogs displayed significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents against resistant strains .

Properties

IUPAC Name

(2-methylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLGKUUWOKTASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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